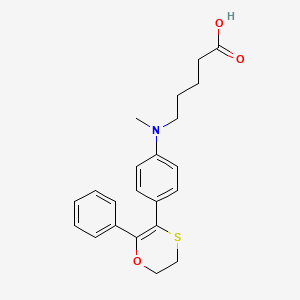
5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid: is a complex organic compound characterized by its unique structure, which includes a dihydro-1,4-oxathiin ring fused with a phenyl group and an anilino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the anilino moiety, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its ability to modulate biological activity makes it a candidate for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to changes in cellular function, making it a valuable tool for studying biological processes .
Comparación Con Compuestos Similares
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
- 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (Carboxine)
Uniqueness: 5-(Methyl(4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)phenyl)amino)pentanoic acid stands out due to its pentanoic acid moiety, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
5-[N-methyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)anilino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-23(14-6-5-9-20(24)25)19-12-10-18(11-13-19)22-21(26-15-16-27-22)17-7-3-2-4-8-17/h2-4,7-8,10-13H,5-6,9,14-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPWDYNDOHPMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)O)C1=CC=C(C=C1)C2=C(OCCS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














